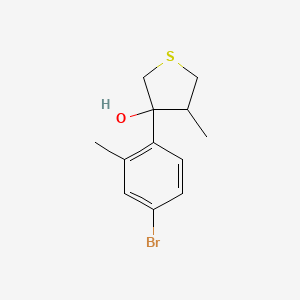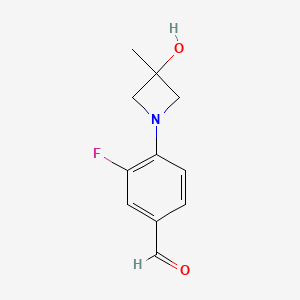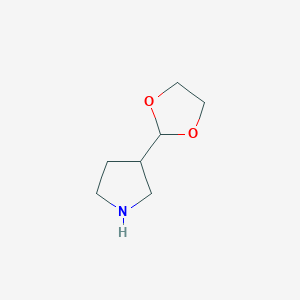
3-(1,3-Dioxolan-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)pyrrolidine: is a chemical compound characterized by a pyrrolidine ring substituted with a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrolidine and 1,3-Dioxolane: The compound can be synthesized by reacting pyrrolidine with 1,3-dioxolane under acidic conditions. The reaction typically involves the use of a Lewis acid catalyst such as zinc chloride or aluminum chloride to facilitate the formation of the desired product.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors containing the necessary functional groups. For example, a precursor with a hydroxyl group and a pyrrolidine ring can undergo cyclization in the presence of an acid catalyst to form 3-(1,3-Dioxolan-2-yl)pyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(1,3-Dioxolan-2-yl)pyrrolidine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the molecule.
Substitution: It can participate in substitution reactions where functional groups on the pyrrolidine or dioxolane rings are replaced by other groups. Typical reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Reduced forms such as alcohols or amines.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-(1,3-Dioxolan-2-yl)pyrrolidine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
1,3-Dioxolane: A cyclic acetal with a similar ring structure.
Pyrrolidine-2,5-dione: A derivative of pyrrolidine with additional functional groups.
Uniqueness: 3-(1,3-Dioxolan-2-yl)pyrrolidine is unique due to the combination of the pyrrolidine and 1,3-dioxolane rings. This dual-ring structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)pyrrolidine |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-6(1)7-9-3-4-10-7/h6-8H,1-5H2 |
InChI Key |
QBSBYAALKGKPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


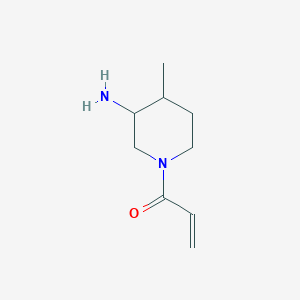

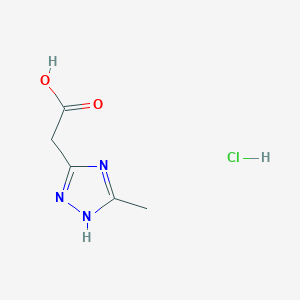
![1-[(3,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13231794.png)
![4-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile](/img/structure/B13231809.png)
![2-([(4-Methylphenyl)sulfanyl]methyl)piperidine](/img/structure/B13231816.png)
![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol](/img/structure/B13231819.png)

![2-[3-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13231841.png)

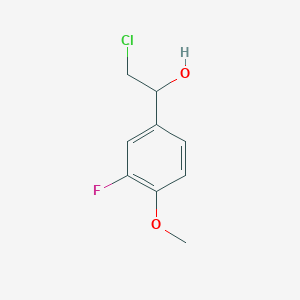
![{2-[(2,2-Difluoroethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13231872.png)
